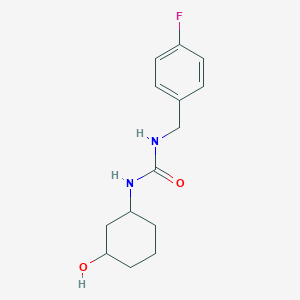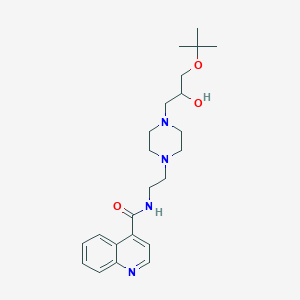
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide” is a compound that has been mentioned in a patent application for a Fibroblast Activation Protein (FAP) inhibitor . The compound is part of a pharmaceutical composition used in the diagnosis or treatment of diseases characterized by the overexpression of FAP .
Molecular Structure Analysis
The molecular formula of the compound is C23H34N4O3. The molecular weight is 414.55. Detailed structural analysis would require more specific information or computational chemistry tools.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. Its reactivity may be inferred from its structure and the functional groups it contains, but specific reactions would likely be detailed in the context of its use as a FAP inhibitor .科学的研究の応用
Antipsychotic Agent Potential
Research has explored heterocyclic carboxamides, including compounds similar to N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)quinoline-4-carboxamide, for their potential as antipsychotic agents. These compounds have been evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. They were also tested in vivo for their ability to antagonize the apomorphine-induced climbing response in mice, a predictor of antipsychotic activity (Norman et al., 1996).
Antibacterial Agent Potential
Another area of application for similar compounds is as potential antibacterial agents. For example, derivatives of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, which share structural similarities, have been synthesized and tested for their in vitro antibacterial and antifungal activities. These compounds have shown significant antibacterial and weak antifungal activities (Rameshkumar et al., 2003).
Pharmaceutical Applications
Specific compounds structurally related to this compound have been synthesized and tested for various pharmaceutical applications. This includes the potential use in the treatment of hyperplastic prostate, as some quinazoline-based compounds have shown potent inhibition of phenylephrine-induced contractions in human hyperplastic prostate (Chueh et al., 2002).
Antimicrobial Activity in Agricultural Applications
Compounds with a quinoline structure have also been used as biocides in agricultural applications, such as in low-density polyethylene mulching films. These compounds have been studied for their mechanical, physical, and antialgal properties, offering potential benefits in controlling algae growth in agricultural settings (Gitchaiwat et al., 2016).
作用機序
Target of Action
The primary target of this compound is the Fibroblast Activation Protein (FAP) . FAP is a proline selective serine protease that is overexpressed in tumor stroma and in lesions of many other diseases that are characterized by tissue remodeling .
Mode of Action
The compound acts as a potent FAP-inhibitor, with low nanomolar FAP-affinity and high selectivity toward related enzymes such as prolyl oligopeptidase (PREP) and the dipeptidyl-peptidases (DPPs): DPP4, DPP8/9, and DPP2 . It inhibits the enzymatic activity of FAP, thereby disrupting the biochemical processes that rely on FAP.
Biochemical Pathways
The inhibition of FAP affects the biochemical pathways involved in tissue remodeling. This can have downstream effects on the growth and proliferation of tumor cells, as FAP is often overexpressed in the stroma of various types of tumors .
Result of Action
The inhibition of FAP by this compound can potentially disrupt the growth and proliferation of tumor cells, given the role of FAP in tumor stroma . This could lead to a reduction in tumor size and potentially improve patient outcomes.
将来の方向性
The compound is part of a pharmaceutical composition used in the diagnosis or treatment of diseases characterized by the overexpression of FAP . Given the role of FAP in tumor growth and progression, this compound and others like it could have significant potential in cancer treatment . Future research will likely focus on optimizing the efficacy and safety of these FAP inhibitors.
特性
IUPAC Name |
N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O3/c1-23(2,3)30-17-18(28)16-27-14-12-26(13-15-27)11-10-25-22(29)20-8-9-24-21-7-5-4-6-19(20)21/h4-9,18,28H,10-17H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFCSTWGWZVLFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2=CC=NC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

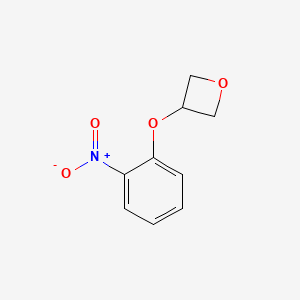
![(2,4-Dimethylphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine](/img/structure/B2747294.png)
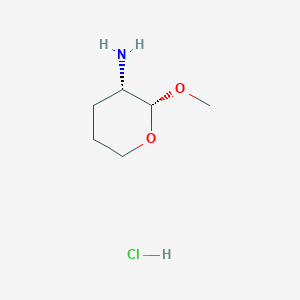
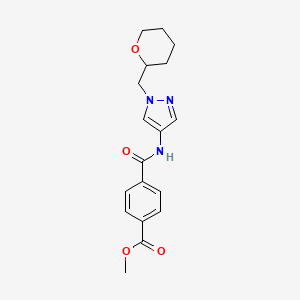
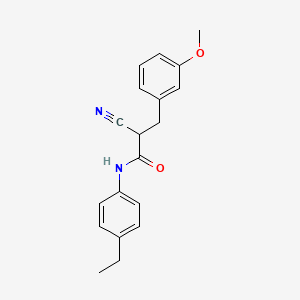
![N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2747302.png)
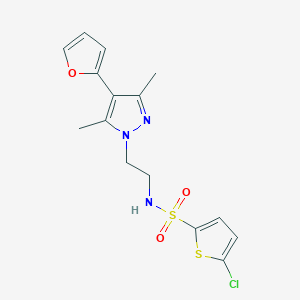
![4-Amino-3-[(2-methylpropyl)carbamoyl]-1,2-thiazole-5-carboxylic acid](/img/structure/B2747305.png)
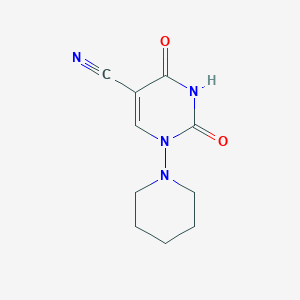
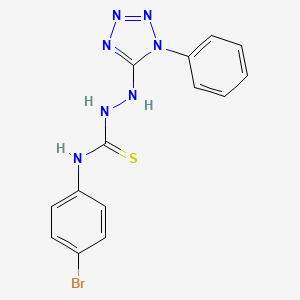
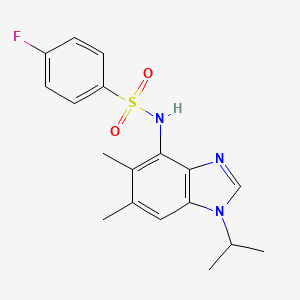
![2-Imino-1,3-diazabicyclo[3.3.0]octane-4-one](/img/structure/B2747312.png)
